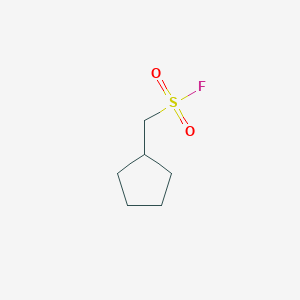

Cyclopentylmethanesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopentylmethanesulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentylmethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . This method typically requires the use of potassium fluoride (KF) or potassium bifluoride (KHF2) in an aqueous solution . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient route to produce sulfonyl fluorides .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using readily available and inexpensive reagents. The process typically includes the use of sulfonates or sulfonic acids as starting materials, which are then transformed into sulfonyl fluorides under mild reaction conditions . This method is favored for its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Cyclopentylmethanesulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This is a common reaction for sulfonyl fluorides, where the sulfonyl fluoride group is replaced by a nucleophile.

Electrophilic Fluorination:

Oxidation and Reduction: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium fluoride (KF), sulfuryl fluoride gas (SO2F2), and various nucleophiles . Reaction conditions typically involve mild temperatures and aqueous or organic solvents, depending on the desired reaction .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, nucleophilic substitution reactions yield sulfonyl-substituted products, while electrophilic fluorination results in fluorinated derivatives .

Scientific Research Applications

Cyclopentylmethanesulfonyl fluoride has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

Chemical Biology: The compound is employed in the development of covalent probes for studying protein functions and interactions.

Medicinal Chemistry: This compound is investigated for its potential as a drug candidate, particularly in the development of enzyme inhibitors.

Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopentylmethanesulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. This is primarily due to the electrophilic nature of the sulfonyl fluoride group, which can react with nucleophilic amino acid residues in proteins . This property makes it a valuable tool in chemical biology for the selective modification of proteins and enzymes .

Comparison with Similar Compounds

Cyclopentylmethanesulfonyl fluoride can be compared with other sulfonyl fluorides, such as methanesulfonyl fluoride and benzenesulfonyl fluoride . While all these compounds share the sulfonyl fluoride functional group, this compound is unique due to its cyclopentyl group, which imparts different steric and electronic properties . This uniqueness can influence its reactivity and selectivity in various chemical reactions .

List of Similar Compounds

- Methanesulfonyl fluoride

- Benzenesulfonyl fluoride

- Toluene-4-sulfonyl fluoride

- 2-Nitrobenzenesulfonyl fluoride

Biological Activity

Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate has the following chemical properties:

- Molecular Formula : C₁₂H₁₅N₃O₂S

- Molecular Weight : 253.34 g/mol

- IUPAC Name : Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate

The compound contains a carbamothioyl group that is essential for its biological activity, particularly in interactions with various biological targets.

The biological activity of Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use as an antibiotic agent.

- Anti-inflammatory Effects : Research has demonstrated that Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate can modulate inflammatory pathways, which may contribute to its therapeutic effects in inflammatory diseases.

Biological Activity Data

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate against common pathogens. The compound exhibited significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -

Anti-inflammatory Mechanism :

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. -

Cytotoxicity in Cancer Research :

A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The IC50 values obtained were promising, suggesting further exploration for potential anticancer applications.

Properties

Molecular Formula |

C6H11FO2S |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

cyclopentylmethanesulfonyl fluoride |

InChI |

InChI=1S/C6H11FO2S/c7-10(8,9)5-6-3-1-2-4-6/h6H,1-5H2 |

InChI Key |

JKBYKTPLYISBET-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CS(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.